2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide
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Description
2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
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Biological Activity
The compound 2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₈H₂₃N₄O₃
- Molecular Weight : 344.40 g/mol
- CAS Number : 91537096
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have highlighted the potential of hydrazine derivatives in inhibiting tumor cell proliferation. For instance, compounds with similar structures have shown significant activity against various cancer cell lines.
- Antimicrobial Activity : This compound may also possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
Antitumor Activity
In vitro studies have demonstrated that hydrazine derivatives can inhibit the growth of cancer cells. For example:
Cell Line | IC50 (µM) | Activity Type |
---|---|---|
HCC827 | 6.26 ± 0.33 | Antitumor |
NCI-H358 | 6.48 ± 0.11 | Antitumor |
These values suggest that the compound exhibits potent antitumor activity, particularly in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating its effectiveness in a more controlled environment .
Antimicrobial Activity
While specific data on the antimicrobial activity of This compound is limited, similar compounds have shown promise against various bacterial strains. The presence of functional groups such as benzoyl and hydrazine moieties is often associated with enhanced antimicrobial properties.
Case Studies
A study focusing on the synthesis and biological evaluation of related hydrazine derivatives reported promising results:
- Synthesis : The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate benzoyl and hydrazine derivatives.
- Biological Evaluation : The synthesized compounds were tested against several cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated a moderate to high inhibitory effect, supporting further investigation into their mechanisms of action.
The exact mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The hydrazine group may interact with cellular targets involved in tumor growth and proliferation.
- The compound may induce apoptosis in cancer cells through various signaling pathways.
Properties
IUPAC Name |
N-[2-[tert-butyl-(phenylcarbamoylamino)carbamoyl]phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-18-11-10-12-19(17-18)23(31)28-22-16-9-8-15-21(22)24(32)30(26(2,3)4)29-25(33)27-20-13-6-5-7-14-20/h5-17H,1-4H3,(H,28,31)(H2,27,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCQETLCQMRUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N(C(C)(C)C)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.